Octopamine-13C2,15N
Description
Octopamine-13C2,<sup>15</sup>N (CAS 1189693-94-4) is a stable isotope-labeled derivative of octopamine, a biogenic amine structurally analogous to noradrenaline. It serves as a critical neurosecretory agent in both vertebrates and invertebrates, facilitating research into neurotransmitter dynamics, metabolic pathways, and receptor interactions . The compound is doubly labeled with <sup>13</sup>C at two carbon positions and <sup>15</sup>N at the amine group, enhancing its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Available commercially at 100 µg for $330, it is stored under standard laboratory conditions (-20°C) to ensure stability .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
4-(2-(15N)azanyl-1-hydroxy(1,2-13C2)ethyl)phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/i5+1,8+1,9+1 |
InChI Key |
QHGUCRYDKWKLMG-XGOBPNGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[13CH]([13CH2][15NH2])O)O |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octopamine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the octopamine molecule. This can be achieved through the use of labeled precursors in the synthetic pathway. One common method involves the use of 13C-labeled glucose and 15N-labeled ammonium salts in microbial fermentation processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation using genetically modified microorganisms that can incorporate the stable isotopes into the desired compound. The fermentation process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the labeled product .
Chemical Reactions Analysis
Types of Reactions
Octopamine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Octopamine can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert octopamine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or amino groups of octopamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of octopamine, such as N-alkylated or N-acylated compounds, which can have different biological activities and properties .
Scientific Research Applications
Octopamine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of octopamine in biochemical pathways.
Biology: Helps in studying the role of octopamine in neurotransmission and neuromodulation in various organisms.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of octopamine in the body.
Industry: Employed in the development of stable isotope-labeled standards for analytical chemistry and mass spectrometry
Mechanism of Action
Octopamine-13C2,15N exerts its effects by binding to and activating specific receptors on the surface of cells. In invertebrates, it primarily interacts with octopamine receptors, which are G-protein-coupled receptors that mediate various physiological responses. These receptors are involved in pathways that regulate metabolism, stress responses, and reproductive behaviors .
Comparison with Similar Compounds
Comparative Analysis with Similar Isotope-Labeled Compounds
Structural and Isotopic Comparisons
Table 1: Key Properties of Octopamine-13C2,<sup>15</sup>N and Analogous Compounds
Functional and Application Differences
- Octopamine-13C2,<sup>15</sup>N : Primarily used to trace octopamine’s role in synaptic transmission and its interaction with adrenergic receptors. Its isotopic labeling allows precise quantification in complex biological matrices .
- N-Octanoylglycine-13C2,<sup>15</sup>N: A glycine derivative labeled for investigating lipid metabolism and acyltransferase activity.
- Octopamine-13C2,<sup>15</sup>N Acetic Acid : A carboxylated derivative of octopamine, likely used to enhance solubility or facilitate conjugation in assay systems .
- Phenelzine-d4 Sulfate: A deuterated monoamine oxidase (MAO) inhibitor, contrasting with octopamine’s agonist activity. Its labeling focuses on pharmacokinetic studies rather than neurotransmitter mapping .
Stability and Analytical Performance
- Isotope Placement: Octopamine-13C2,<sup>15</sup>N’s labels are strategically positioned at the benzene ring (<sup>13</sup>C) and amine group (<sup>15</sup>N), minimizing isotopic exchange and ensuring MS signal fidelity. N-Octanoylglycine-13C2,<sup>15</sup>N shares similar stability due to its aliphatic <sup>13</sup>C labels .
- Purity : All compounds listed achieve ≥95% purity, meeting industry standards for biochemical research .
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